molecular formula C18H15NO3S B11073546 1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11073546
M. Wt: 325.4 g/mol
InChI Key: YQFHRHVWESCLFD-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a furo[3,4-b]pyridine core with a 3-methylphenyl and a thiophen-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a furo[3,4-b]pyridine intermediate, followed by the introduction of the 3-methylphenyl and thiophen-2-yl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring cost-effectiveness, and adhering to safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired effects. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, receptor modulation, and alteration of signal transduction pathways.

Comparison with Similar Compounds

    2-(3-methylphenyl)pyridine: Shares the 3-methylphenyl group but lacks the furo[3,4-b]pyridine core and thiophen-2-yl substituent.

    3-phenyl-1-thiophen-2-yl-propenone: Contains the thiophen-2-yl group but differs in the overall structure and functional groups.

Uniqueness: 1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3-methylphenyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C18H15NO3S/c1-11-4-2-5-12(8-11)19-14-10-22-18(21)17(14)13(9-16(19)20)15-6-3-7-23-15/h2-8,13H,9-10H2,1H3

InChI Key

YQFHRHVWESCLFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C3=C2COC3=O)C4=CC=CS4

Origin of Product

United States

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